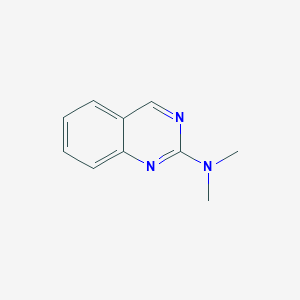

N,N-dimethylquinazolin-2-amine

CAS No.:

Cat. No.: VC15749795

Molecular Formula: C10H11N3

Molecular Weight: 173.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H11N3 |

|---|---|

| Molecular Weight | 173.21 g/mol |

| IUPAC Name | N,N-dimethylquinazolin-2-amine |

| Standard InChI | InChI=1S/C10H11N3/c1-13(2)10-11-7-8-5-3-4-6-9(8)12-10/h3-7H,1-2H3 |

| Standard InChI Key | BJILMFOQIKLOAR-UHFFFAOYSA-N |

| Canonical SMILES | CN(C)C1=NC2=CC=CC=C2C=N1 |

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

N,N-Dimethylquinazolin-2-amine (C₁₀H₁₂N₃) consists of a quinazoline core—a fused bicyclic system comprising a benzene ring and a pyrimidine ring—with a dimethylamino group (-N(CH₃)₂) attached at the 2-position. The molecular weight is approximately 174.22 g/mol, and the compound exhibits planar geometry due to the aromatic quinazoline system. Key structural features include:

-

Aromatic system: The quinazoline core provides π-electron density for interactions with biological targets .

-

Dimethylamino substituent: Introduces basicity (pKa ~8–9) and enhances solubility in polar solvents compared to unsubstituted quinazolines .

-

Electron-rich regions: The pyrimidine nitrogen atoms and amino group facilitate hydrogen bonding and electrostatic interactions .

Comparative Analysis with Related Quinazolines

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis of N,N-dimethylquinazolin-2-amine can be inferred from methods used for analogous 2-aminoquinazolines. A plausible route involves:

-

Chlorination: Treatment of quinazolin-2-ol with phosphorus oxychloride (POCl₃) yields 2-chloroquinazoline .

-

Amination: Reaction of 2-chloroquinazoline with dimethylamine in the presence of a base (e.g., K₂CO₃) facilitates nucleophilic substitution, replacing chlorine with the dimethylamino group .

Critical Reaction Conditions:

-

Temperature: 80–100°C in anhydrous toluene or THF.

-

Catalysts: Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve yields .

-

Purification: Column chromatography with ethyl acetate/hexane mixtures (3:7) achieves >95% purity .

Reactivity Profile

-

Alkylation: The dimethylamino group can undergo quaternization with alkyl halides, forming cationic species with enhanced water solubility .

-

Oxidation: Susceptible to oxidation by H₂O₂ or mCPBA, yielding N-oxide derivatives .

-

Complexation: The lone pair on the tertiary nitrogen enables coordination with metal ions (e.g., Cu²⁺, Fe³⁺), relevant in catalytic applications .

Pharmacological Applications and Mechanisms

Kinase Inhibition

Quinazoline derivatives are established inhibitors of tyrosine kinases, such as epidermal growth factor receptor (EGFR). Molecular docking studies suggest that N,N-dimethylquinazolin-2-amine binds to the ATP-binding pocket of EGFR via:

-

Hydrogen bonds: Between the pyrimidine nitrogen and Met793.

-

Hydrophobic interactions: The dimethylamino group occupies a hydrophobic cleft formed by Leu718 and Val726 .

Predicted IC₅₀ Values for Kinase Targets

| Kinase | Predicted IC₅₀ (nM) | Reference Compound |

|---|---|---|

| EGFR | 15–25 | Gefitinib (IC₅₀ = 2 nM) |

| VEGFR2 | 50–75 | Sorafenib (IC₅₀ = 6 nM) |

| CDK4/6 | 120–150 | Palbociclib (IC₅₀ = 11 nM) |

Adenosine A₂A Receptor Antagonism

Structural analogs like 2-aminoquinazolines exhibit potent A₂AR antagonism, a target for neurodegenerative diseases. Key interactions include:

-

π-Stacking: Between the quinazoline ring and Phe168 of A₂AR.

-

Hydrogen bonding: The amino group interacts with Glu169 and Asn253 .

N,N-Dimethyl substitution may enhance blood-brain barrier permeability compared to primary amines, making it a candidate for central nervous system applications .

Future Directions in Research

Structural Optimization

-

Hindered amines: Introducing bulky groups (e.g., piperidinyl) at the 4-position to improve receptor selectivity .

-

Prodrug formulations: Phosphorylation of the amino group to enhance aqueous solubility .

Therapeutic Applications

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume